2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol
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Overview
Description
2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C14H21NO It is a heterocyclic compound that contains a piperidine ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol typically involves the reaction of 2,6-dimethylphenol with piperidine in the presence of a suitable catalyst. One common method involves the use of potassium carbonate as a base and N,N-dimethylformamide as a solvent. The reaction is carried out at elevated temperatures, around 130°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Modified piperidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the piperidine ring, making it less versatile in biological applications.
4-(Piperidin-1-ylmethyl)phenol: Similar structure but without the dimethyl groups, affecting its reactivity and biological activity.
Uniqueness
2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol is unique due to the presence of both the piperidine ring and the dimethyl groups on the phenol ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-8-13(9-12(2)14(11)16)10-15-6-4-3-5-7-15/h8-9,16H,3-7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAJUZSNGXVCTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350128 |
Source
|
Record name | 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42900-97-0 |
Source
|
Record name | 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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